molecular formula C23H32N4O5 B12751948 2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide CAS No. 121033-13-4

2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide

Cat. No.: B12751948
CAS No.: 121033-13-4
M. Wt: 444.5 g/mol
InChI Key: UATKJYKRVZJSIE-UHFFFAOYSA-N
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Description

2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including ethylamino, acetylamino, phenoxy, and hydroxypropoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amidation Reactions: The formation of amide bonds between ethylamino and acetyl groups.

    Etherification Reactions:

    Hydrolysis and Condensation: Hydrolysis of ester groups followed by condensation to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents

Properties

CAS No.

121033-13-4

Molecular Formula

C23H32N4O5

Molecular Weight

444.5 g/mol

IUPAC Name

2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide

InChI

InChI=1S/C23H32N4O5/c1-3-24-13-22(29)26-18-9-5-7-11-20(18)31-15-17(28)16-32-21-12-8-6-10-19(21)27-23(30)14-25-4-2/h5-12,17,24-25,28H,3-4,13-16H2,1-2H3,(H,26,29)(H,27,30)

InChI Key

UATKJYKRVZJSIE-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)NC1=CC=CC=C1OCC(COC2=CC=CC=C2NC(=O)CNCC)O

Origin of Product

United States

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